molecular formula C23H27N3O3S2 B2757522 4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 941967-05-1

4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Katalognummer: B2757522
CAS-Nummer: 941967-05-1
Molekulargewicht: 457.61
InChI-Schlüssel: UWGPJZRMOOIABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic derivative characterized by a complex structure that includes a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4O4SC_{26}H_{26}N_{4}O_{4}S with a molecular weight of approximately 522.6 g/mol. The structure comprises a piperazine ring, a butanone group, and a benzenesulfonyl group, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities such as:

  • Enzyme Inhibition : Compounds related to this structure have shown significant inhibition of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are crucial in neurotransmitter metabolism and neurodegenerative disease pathways .
  • Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases. Studies suggest that it may exhibit antidepressant-like effects in animal models .

The proposed mechanism of action involves the interaction of the compound with specific enzymes:

  • Monoamine Oxidase (MAO) : Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which can alleviate symptoms of depression.
  • Cholinesterase Inhibition : By inhibiting ChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives similar to this compound can significantly inhibit MAO-B and butyrylcholinesterase (BuChE). For instance, one study reported that certain benzothiazole derivatives showed IC50 values ranging from 14.80 μM to over 150 μM for MAO-B inhibition . The structure–activity relationship (SAR) indicated that specific substitutions on the benzothiazole ring enhance inhibitory potency.

CompoundEnzyme TargetIC50 Value (μM)
4gMAO-B14.80 ± 5.45
4dBuChE12.51
ControlTacrine14.61 ± 5.81

Neuropharmacological Effects

In behavioral assays such as the forced swim test (FST), compounds with similar structures reduced immobility time significantly, suggesting potential antidepressant effects . The cytotoxicity assays conducted using the MTT method revealed cell viability above 90% at effective concentrations, indicating a favorable safety profile for further development.

Case Studies

Several case studies have explored the biological implications of benzothiazole derivatives:

  • Neurodegenerative Disease Models : In rodent models of Alzheimer's disease, compounds exhibiting similar structural features demonstrated improvement in cognitive functions and memory retention.
  • Antidepressant Activity : Clinical trials involving similar compounds have shown promise in treating major depressive disorder, with notable improvements in patient-reported outcomes.

Eigenschaften

IUPAC Name

4-(benzenesulfonyl)-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-2-18-8-6-11-20-22(18)24-23(30-20)26-15-13-25(14-16-26)21(27)12-7-17-31(28,29)19-9-4-3-5-10-19/h3-6,8-11H,2,7,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGPJZRMOOIABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.